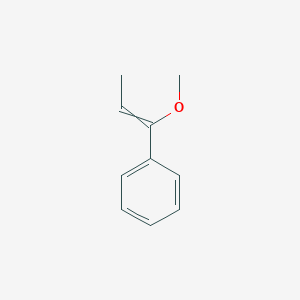
(1-Methoxyprop-1-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methoxyprop-1-en-1-yl)benzene: is an organic compound with the molecular formula C10H12O. It is also known by other names such as Anethole and cis-Anethole . This compound is a derivative of anisole and is commonly found in the essential oils of anise, star anise, and fennel . It is widely used as a flavoring and aroma agent due to its pleasant fragrance.
Preparation Methods
Synthetic Routes and Reaction Conditions: (1-Methoxyprop-1-en-1-yl)benzene can be synthesized through various methods. One common method involves the alkylation of anisole with propenyl halides under basic conditions . Another method includes the isomerization of estragole (1-methoxy-4-(prop-2-en-1-yl)benzene) using acidic catalysts .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as anise and fennel oils . The extracted oils are then subjected to distillation and purification processes to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: (1-Methoxyprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anisaldehyde or anisic acid.
Reduction: Hydrogenation of the double bond can yield 1-methoxypropylbenzene.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Anisaldehyde, Anisic acid.
Reduction: 1-Methoxypropylbenzene.
Substitution: Various substituted anisole derivatives.
Scientific Research Applications
Chemistry: (1-Methoxyprop-1-en-1-yl)benzene is used as a precursor in organic synthesis to produce various aromatic compounds .
Biology: It has been studied for its antimicrobial and antifungal properties .
Medicine: The compound is being researched for its potential therapeutic effects , including anti-inflammatory and analgesic properties .
Industry: It is widely used in the food and beverage industry as a flavoring agent and in the cosmetics industry for its fragrance .
Mechanism of Action
The mechanism by which (1-Methoxyprop-1-en-1-yl)benzene exerts its effects involves its interaction with cellular membranes and enzymes . It can modulate the activity of various enzymes, leading to its antimicrobial and anti-inflammatory effects . The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
- Estragole (1-Methoxy-4-(prop-2-en-1-yl)benzene)
- Anisole (Methoxybenzene)
- Eugenol (2-Methoxy-4-(prop-2-en-1-yl)phenol)
Uniqueness: (1-Methoxyprop-1-en-1-yl)benzene is unique due to its pleasant fragrance and wide range of applications in various industries . Unlike estragole, which is primarily used in flavoring, this compound has broader applications, including medicinal and industrial uses .
Properties
CAS No. |
79342-00-0 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
1-methoxyprop-1-enylbenzene |
InChI |
InChI=1S/C10H12O/c1-3-10(11-2)9-7-5-4-6-8-9/h3-8H,1-2H3 |
InChI Key |
QDKIWMYIJVIPNE-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















